molecular formula C12H19NO3S B13573854 Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13573854
M. Wt: 257.35 g/mol
InChI Key: PZVGZLOMUVZVAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate (C₁₂H₁₉NO₃S, MW: 257.34 g/mol) is a spirocyclic compound featuring a 7-azaspiro[4.4]nonane core. The structure includes:

  • A thia (sulfur) heteroatom at position 2 of the spiro system.
  • A keto (oxo) group at position 3.
  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at position 5.

This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing conformationally constrained molecules. The Boc group enhances stability during synthetic steps, while the sulfur atom and spiro architecture influence electronic and steric properties, affecting reactivity and binding interactions .

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H19NO3S/c1-11(2,3)16-10(15)13-5-4-12(7-13)8-17-6-9(12)14/h4-8H2,1-3H3

InChI Key

PZVGZLOMUVZVAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CSCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the sulfur and nitrogen atoms in the spirocyclic rings can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on heteroatoms, substituents, and key properties:

Compound Name (CAS) Molecular Formula MW (g/mol) Key Features Synthesis Method (Reference) Applications/Notes
Target Compound
tert-Butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate (EN300-6507856) C₁₂H₁₉NO₃S 257.34 2-thia, 4-oxo, Boc-protected Not explicitly described in evidence Building block for drug discovery; sulfur enhances metabolic stability
Structural Analogs
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (1823269-85-7) C₁₂H₁₉NO₄ 241.28 1-oxa (oxygen) replaces 2-thia; 4-oxo Multi-step synthesis (e.g., alkylation) Similar Boc protection; oxygen may reduce lipophilicity vs. sulfur
tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1319716-42-1) C₁₃H₂₁NO₃ 239.31 Oxo at position 7; nitrogen at position 2 Not detailed Used in peptide mimetics; altered hydrogen-bonding potential
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (1160246-85-4) C₁₂H₁₉NO₄ 241.29 Oxo at position 3; 1-oxa Photochemical cyclization Protein degrader building blocks; position 3 oxo affects ring strain
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (1391828-70-8) C₁₄H₁₅N₃O₄ 289.29 Two oxo groups (positions 2,4); triaza core; benzyl protection Multi-component reactions Potential kinase inhibitors; increased polarity from triaza core

Key Observations:

Heteroatom Substitution :

  • Sulfur (2-thia) in the target compound enhances lipophilicity and metabolic stability compared to oxygen (1-oxa) analogs .
  • Nitrogen -rich analogs (e.g., triaza derivatives) exhibit higher polarity, influencing solubility and target binding .

Oxo Position :

  • 4-oxo (target compound) vs. 3-oxo () alters ring conformation and hydrogen-bonding capacity.
  • 7-oxo () shifts reactivity toward lactam formation .

Protecting Groups :

  • Boc (tert-butyl) vs. benzyl (): Boc is acid-labile, enabling selective deprotection under mild conditions .

Synthetic Methods :

  • Photochemical cyclization (e.g., ) is used for strained spiro systems .
  • Multi-step alkylation/carboxylation () is common for oxygen analogs .

Biological Activity

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following characteristics:

  • Molecular Formula : C12_{12}H19_{19}NO3_3S
  • Molecular Weight : Approximately 257.35 g/mol
  • Structural Features : Contains a tert-butyl ester group, a carbonyl group, and a nitrogen atom within its spiro structure, enhancing its reactivity and interaction with biological targets .

Antimicrobial Properties

Preliminary studies suggest that Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate exhibits antimicrobial activity . The presence of the thia ring allows the compound to interact with microbial enzymes or receptors, potentially leading to inhibition of microbial growth. Research indicates that compounds with similar spirocyclic structures often demonstrate enhanced antimicrobial properties due to their ability to disrupt cellular processes.

Anticancer Potential

Research has also indicated potential anticancer properties for this compound. Its unique structure may allow it to modulate enzyme activities involved in cancer cell proliferation and survival. For instance, studies have shown that compounds with similar frameworks can inhibit key signaling pathways in cancer cells, leading to reduced tumor growth .

The biological activity of Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate is hypothesized to involve:

  • Enzyme Interaction : Binding affinity studies suggest that the compound may interact with specific enzymes, potentially modulating their activities.
  • Coordination Complex Formation : The presence of sulfur and nitrogen allows for the formation of coordination complexes with metal ions, influencing various biochemical pathways critical for cellular function .

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the unique biological activity of Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylateC12_{12}H19_{19}NO3_3Contains an oxa ring instead of thia
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylateC13_{13}H21_{21}N3_3O3_3Features an aminomethyl group
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylateC13_{13}H21_{21}NO3_3Contains a keto group at a different position

This table highlights how variations in functional groups can influence biological activity, suggesting avenues for further research into optimizing therapeutic effects through structural modifications.

Case Studies and Research Findings

Several case studies have explored the biological effects of related compounds:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which could be relevant for mitigating oxidative stress in various diseases.
  • In Vivo Studies : Animal models have demonstrated that derivatives of spirocyclic compounds can reduce tumor size and improve survival rates when administered in controlled doses.

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